2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
Molecular Formula |
C10H12N6O2S2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H12N6O2S2/c1-2-8-15-16-10(20-8)14-7(18)4-19-9-12-5(11)3-6(17)13-9/h3H,2,4H2,1H3,(H,14,16,18)(H3,11,12,13,17) |
InChI Key |
GULBZHIYZYJVSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC(=CC(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common method involves the reaction of 4-amino-6-oxo-1,6-dihydropyrimidine-2-thiol with 5-ethyl-1,3,4-thiadiazole-2-amine in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product. The use of catalysts and solvents that can be easily recycled is also common in industrial processes to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of sulfonic acids, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, which could be useful in studying biochemical pathways.
Medicine: Preliminary studies suggest that it may have antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the thiadiazole ring, pyrimidinone modifications, or acetamide-linked groups. Below is a detailed comparison based on synthetic routes, physicochemical properties, and biological activities:
Key Observations :
- The 5-ethyl group on the thiadiazole ring (target compound) improves synthetic yields compared to bulkier substituents (e.g., benzothiazole in compound 20) .
- Electron-withdrawing groups (e.g., sulfamoyl in compound 20) may reduce reactivity during alkylation, leading to lower yields .
Physicochemical Properties
Key Observations :
- The target compound’s estimated LogP (~2.1) suggests moderate hydrophilicity, favorable for membrane permeability. Bulkier substituents (e.g., p-tolylamino in 4y) increase lipophilicity (LogP ~3.9) .
- Chlorophenyl derivatives (e.g., 3e) exhibit higher melting points (>200°C), likely due to enhanced crystallinity from halogen interactions .
Key Observations :
- Compound 4y, sharing the 5-ethyl-thiadiazole group with the target compound, demonstrates potent cytotoxicity (IC₅₀ < 0.1 mmol/L) and selectivity, suggesting the ethyl group enhances anticancer activity .
- Compound 20 shows moderate enzyme inhibition, highlighting that bioactivity depends on the acetamide-linked substituent (e.g., sulfamoylbenzothiazole vs. ethyl-thiadiazole) .
Biological Activity
The compound 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a hybrid molecule that combines elements of pyrimidine and thiadiazole chemistry. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and antibacterial research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 334.35 g/mol. The structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4O3S |
| Molecular Weight | 334.35 g/mol |
| LogP | -0.5448 |
| Polar Surface Area | 93.654 Ų |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 8 |
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this hybrid structure. For instance, derivatives containing pyrimidine and thiadiazole moieties have shown efficacy against various viral targets. A related study indicated that compounds with similar structural features inhibited the activity of RNA polymerases associated with viral replication, achieving IC50 values in the low micromolar range (e.g., 0.35 μM against HCV NS5B) .
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against several bacterial strains. In vitro studies demonstrated that compounds with a similar framework exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from thiazolidinone frameworks showed comparable effectiveness to standard antibiotics like norfloxacin and chloramphenicol . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Studies
- Antiviral Screening : A series of pyrimidine derivatives were screened for antiviral activity against the Dengue virus, revealing promising results with some compounds achieving EC50 values as low as 30.57 μM . The presence of the thiadiazole ring significantly enhanced their bioactivity.
- Antibacterial Efficacy : In a comparative study, a selection of synthesized thiazolidinone derivatives was tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
The biological activity of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is hypothesized to stem from its ability to interact with specific enzymes or receptors involved in pathogen replication or survival. The presence of both the pyrimidine and thiadiazole groups may allow for multiple points of interaction within biological systems.
Q & A
Q. How to improve yield in large-scale synthesis without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
